molecular formula C13H10F3NO2 B1465320 2-(4-Trifluoromethoxy-phenoxy)-phenylamine CAS No. 150361-01-6

2-(4-Trifluoromethoxy-phenoxy)-phenylamine

Cat. No. B1465320
CAS RN: 150361-01-6
M. Wt: 269.22 g/mol
InChI Key: ZXQONSORJKORRM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(4-Trifluoromethoxy-phenoxy)-phenylamine consists of a phenylamine core with a trifluoromethoxy-phenoxy group attached. The exact arrangement of atoms and bonds can be visualized using X-ray crystallography or computational methods .

Scientific Research Applications

  • Hemoglobin Modifiers : Research by Randad et al. (1991) involved compounds structurally related to 2-(4-Trifluoromethoxy-phenoxy)-phenylamine, focusing on their potential as allosteric modifiers of hemoglobin. These compounds can decrease the oxygen affinity of human hemoglobin A, which may have clinical applications in conditions like ischemia, stroke, tumor radiotherapy, blood storage, and as blood substitutes (Randad et al., 1991).

  • Electrochemical Applications : A study by Agboola et al. (2010) described the integration of phenylamine-functionalised single-walled carbon nanotubes (SWCNT-phenylamine) with cobalt (II) phthalocyanine complexes. This integration alters the physico-electrochemical properties of the complex, which could be beneficial for electrocatalytic applications (Agboola et al., 2010).

  • Biological Activity of Organophosphate Derivatives : Jhajharia et al. (2010) synthesized organophosphate phenoxy derivatives with potential antibacterial and antifungal properties. This research opens pathways for using such compounds in combating pathogenic bacteria and fungi (Jhajharia et al., 2010).

  • Optical Properties in Phthalocyanines : Farajzadeh et al. (2020) explored the nonlinear optical properties of zinc phthalocyanines substituted with 4-(trifluoromethoxy)phenoxy moieties. These compounds show promise in applications related to optical limiting and third-order nonlinear optics (Farajzadeh et al., 2020).

  • Two-Photon Fluorescence Imaging : Wang et al. (2011) synthesized a star-shaped glycosylated conjugated oligomer for two-photon fluorescence imaging of live cells. The presence of phenylamine in the structure may contribute to the compound's properties beneficial for biomedical imaging applications (Wang et al., 2011).

  • Fire Retardants : Levchik et al. (2000) explored the use of compounds like hexakis(phenylamino)cyclotriphosphazene and hexakis(phenoxy)cyclotriphosphazene as fire retardants for poly(butylene terephthalate). These materials offer improved fire resistance, indicating potential applications in safety-enhanced polymers (Levchik et al., 2000).

  • Photocatalysis : Lü et al. (2010) synthesized copper(II) porphyrin complexes and studied their photocatalytic effects, which were enhanced by incorporating phenoxy derivatives. Such compounds could have applications in environmental remediation and solar energy conversion (Lü et al., 2010).

  • Biomarker Detection : Qin and Yan (2018) developed a probe based on lanthanide functionalized organic-inorganic hybrid material for sensing biological metabolites of phenylamine. This approach could be crucial for monitoring internal exposure of industrially relevant compounds (Qin & Yan, 2018).

properties

IUPAC Name

2-[4-(trifluoromethoxy)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)19-10-7-5-9(6-8-10)18-12-4-2-1-3-11(12)17/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQONSORJKORRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Trifluoromethoxy-phenoxy)-phenylamine

Synthesis routes and methods

Procedure details

1-Trifluoromethoxy-4-(2-nitro-phenoxy)-benzene (HVB01037, 2.1 g, 7.02 mmol) was added to a solution of iron powder (2.15 g, 38.61 mmol) and ammonium chloride (0.27 g, 4.9 mmol) in ethanol (40 ml) and water (4 ml) at reflux. Stirred at reflux for 3 h. Ethanol removed in-vacuo and the residue was extracted with sodium hydrogen carbonate. Organic layers dried over anhydrous magnesium sulphate and evaporated to dryness, to afford a brown oil, 1.57 g, 95%. Rf: 0.6 (DCM) 1HNMR (CDCl3, 270 MHz) δ 3.81 (2H, s, NH2), 6.76 (1H, m, Ar HB), 6.84 (1H, dd, J=1.2, 7.9 Hz, Ar HA), 6.91 (1H, dd, J=1.0, 7.9 Hz, Ar HD), 6.98 (2H, d, J=9.1 Hz, Ar HF), 7.04 (1H, m, Ar HC), 7.18 (2H, d, J=8.7 Hz, Ar HE).
Name
1-Trifluoromethoxy-4-(2-nitro-phenoxy)-benzene
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2.15 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.